Zymostenol
Zymostenol
5alpha-cholest-8-en-3beta-ol is a cholestanoid that is 5alpha-cholestane substituted by a beta-hydroxy group at position 3. It has a role as a human metabolite and a mouse metabolite. It is a 3beta-sterol and a cholestanoid. It derives from a hydride of a 5alpha-cholestane.
Zymostenol is a natural product found in Chattonella marina, Homo sapiens, and Axinella cannabina with data available.
Zymostenol is a natural product found in Chattonella marina, Homo sapiens, and Axinella cannabina with data available.
Brand Name:
Vulcanchem
CAS No.:
566-97-2
VCID:
VC20847596
InChI:
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23-24,28H,6-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1
SMILES:
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C
Molecular Formula:
C27H46O
Molecular Weight:
386.7 g/mol
Zymostenol
CAS No.: 566-97-2
Cat. No.: VC20847596
Molecular Formula: C27H46O
Molecular Weight: 386.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | 5alpha-cholest-8-en-3beta-ol is a cholestanoid that is 5alpha-cholestane substituted by a beta-hydroxy group at position 3. It has a role as a human metabolite and a mouse metabolite. It is a 3beta-sterol and a cholestanoid. It derives from a hydride of a 5alpha-cholestane. Zymostenol is a natural product found in Chattonella marina, Homo sapiens, and Axinella cannabina with data available. |
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CAS No. | 566-97-2 |
Molecular Formula | C27H46O |
Molecular Weight | 386.7 g/mol |
IUPAC Name | (3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Standard InChI | InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23-24,28H,6-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1 |
Standard InChI Key | QETLKNDKQOXZRP-XTGBIJOFSA-N |
Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
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